molecular formula C17H19ClN2O2S B077734 Phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- CAS No. 14339-66-3

Phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)-

Cat. No.: B077734
CAS No.: 14339-66-3
M. Wt: 350.9 g/mol
InChI Key: BECGZYKNPMWKFC-UHFFFAOYSA-N
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Description

Phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 2-position, hydroxyl groups at the 3 and 7 positions, and a dimethylaminopropyl group at the 10-position. Phenothiazine derivatives have been known for their applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents .

Preparation Methods

The synthesis of phenothiazine derivatives typically involves the modification of the phenothiazine core structure. One common synthetic route for phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- involves the chlorination of phenothiazine followed by hydroxylation and subsequent alkylation with a dimethylaminopropyl group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylation can be achieved using hydrogen peroxide or other oxidizing agents . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- involves its interaction with various molecular targets and pathways. It primarily acts by blocking dopamine receptors in the brain, which helps in managing psychotic symptoms. Additionally, it can inhibit the activity of certain enzymes and proteins involved in cell proliferation, making it effective against cancer cells . The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Properties

CAS No.

14339-66-3

Molecular Formula

C17H19ClN2O2S

Molecular Weight

350.9 g/mol

IUPAC Name

8-chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,7-diol

InChI

InChI=1S/C17H19ClN2O2S/c1-19(2)6-3-7-20-13-8-11(21)4-5-16(13)23-17-10-15(22)12(18)9-14(17)20/h4-5,8-10,21-22H,3,6-7H2,1-2H3

InChI Key

BECGZYKNPMWKFC-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=C(C=C(C=C2)O)SC3=CC(=C(C=C31)Cl)O

Canonical SMILES

CN(C)CCCN1C2=CC(=C(C=C2SC3=C1C=C(C=C3)O)O)Cl

Origin of Product

United States

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